Phenyl dichlorophosphate

概要

説明

Phenyl dichlorophosphate, also known as Phenyl phosphorodichloridate or Phenyl phosphoryl dichloride, is a reagent used in the preparation of symmetrical phosphate diesters . It is used as a phosphorylating agent for alcohols and amines .

Synthesis Analysis

This compound can be synthesized by reacting phosphorus oxychloride and phenol in the presence of titanium tetrachloride . It has also been used in the synthesis of phosphorus-containing copolyesters and in the synthesis of a flame-retardant monomer (PDHAA) through reacting this compound (PDCP) with N-hydroxyethyl acrylamide (HEAA) .Molecular Structure Analysis

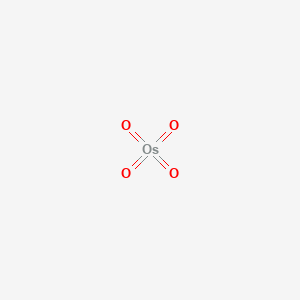

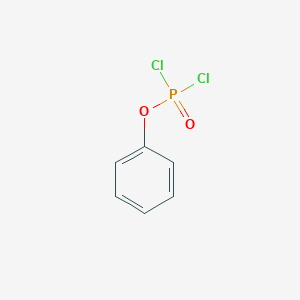

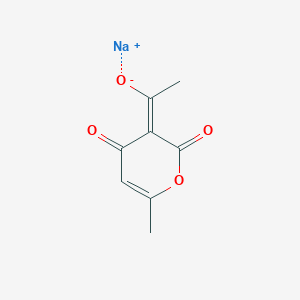

The molecular formula of this compound is C6H5Cl2O2P . The InChI is 1S/C6H5Cl2O2P/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H .Chemical Reactions Analysis

This compound has been used in various chemical reactions. For instance, it has been used in the Beckmann rearrangement of ketoximes to afford the corresponding amides in moderate to high yields . It has also been used in the synthesis of phosphorus-containing copolyesters .Physical And Chemical Properties Analysis

This compound is a colorless liquid with a boiling point of 241-243 °C and a density of 1.412 g/mL at 25 °C . It is soluble in ethyl acetate and most organic solvents .科学的研究の応用

Synthesis of Phosphate Diesters

PCDP is widely used as a reagent in the synthesis of phosphate diesters . These diesters are crucial intermediates in the production of various organic molecules, including DNA analogs and other biologically active compounds. The ability to form phosphate diesters efficiently is essential for researchers in biochemistry and molecular biology, as it allows for the exploration of nucleotide analogs and the development of potential therapeutic agents.

Flame Retardant Materials

In materials science, PCDP serves as a key ingredient in the development of flame retardant epoxy resins . By incorporating phosphorus-containing compounds like PCDP into polymers, researchers can enhance the flame retardancy of materials. This application is particularly important in the manufacturing of safety-critical components, where reducing flammability is a top priority.

Metal Extraction and Purification

PCDP has been utilized in the extraction and purification of metals, such as uranium, which is a critical element in nuclear fuel . The compound’s ability to form stable complexes with metal ions makes it valuable in the field of hydrometallurgy, where it can be used to recover metals from ores or recycle them from spent nuclear fuel.

Organic Synthesis

In organic chemistry, PCDP is employed as a phosphorylating agent . It is used to introduce phosphate groups into organic molecules, which is a fundamental step in synthesizing a wide range of organic phosphorus compounds. These compounds have applications in pharmaceuticals, agrochemicals, and as catalysts in various chemical reactions.

Polymer Chemistry

PCDP is instrumental in the synthesis of phosphorus-containing copolyesters . These polymers exhibit unique properties such as flame retardancy and chemical resistance, making them suitable for use in specialty plastics and engineering materials. The versatility of PCDP in polymer chemistry allows for the creation of novel materials with tailored properties for specific applications.

Corrosion Inhibition

The compound’s ability to react with metal surfaces to form protective layers makes it a candidate for use as a corrosion inhibitor . This application is significant in industries where metal components are exposed to harsh environments, such as in marine or industrial settings. By preventing corrosion, PCDP can help extend the lifespan of metal structures and machinery.

Analytical Chemistry

In analytical chemistry, PCDP can be used as a derivatization agent for the detection and quantification of various substances . Its reactivity with different functional groups makes it useful in chromatography and spectrometry, where it can enhance the detection sensitivity of analytes in complex mixtures.

Medicinal Chemistry

Lastly, PCDP’s role in medicinal chemistry involves the synthesis of phosphorus-containing drugs . These drugs can have a range of biological activities, including acting as enzyme inhibitors or modulating cellular signaling pathways. The ability to synthesize such compounds is crucial for the development of new medications and treatments.

作用機序

Target of Action

Phenyl dichlorophosphate (PDCP) is a powerful phosphorylating agent . It primarily targets carboxylic acids and thiols, facilitating their condensation to form thiol esters . It also targets β-diketones, enabling their halogenation .

Mode of Action

PDCP acts as an activating agent, inducing the condensation of carboxylic acids and thiols in the presence of pyridine to yield thiol esters . It also activates β-diketones in the presence of a base, typically lithium hydride, to facilitate their conversion to β-chloro-α,β-unsaturated ketones .

Biochemical Pathways

PDCP is involved in several biochemical pathways. It plays a crucial role in the Pfitzner-Moffatt oxidation, where it acts as an efficient DMSO-activating agent . In this pathway, a complex salt generated from PDCP and DMSO serves as an oxidizing agent, converting primary and secondary alcohols to the corresponding aldehydes and ketones .

Pharmacokinetics

Given its reactivity and use in organic synthesis, it’s likely that its bioavailability is influenced by factors such as its powerful phosphorylating nature, its reactivity with various compounds, and its potential to form complex salts with other agents .

Result of Action

The action of PDCP results in the formation of various compounds. For instance, it enables the formation of thiol esters from carboxylic acids and thiols , and β-chloro-α,β-unsaturated ketones from β-diketones . In the Pfitzner-Moffatt oxidation, it facilitates the conversion of alcohols to aldehydes and ketones .

Action Environment

The action of PDCP is influenced by environmental factors. For instance, the presence of pyridine or a base like lithium hydride is necessary for its activation . Moreover, PDCP is sensitive to moisture , indicating that a dry environment is crucial for its stability and efficacy. It’s also worth noting that PDCP is a combustible substance with strong corrosive properties , which necessitates careful handling and storage conditions to ensure safety .

Safety and Hazards

Phenyl dichlorophosphate is considered hazardous. It may cause severe skin, eye, and mucous membrane irritation. It reacts violently with water and causes burns. Inhalation may cause corrosive injuries to the upper respiratory tract and lungs. It is toxic by ingestion and highly toxic by skin absorption .

将来の方向性

Phenyl dichlorophosphate has been used in the synthesis of a novel P/N flame-retardant monomer (PDHAA) through reacting this compound (PDCP) with N-hydroxyethyl acrylamide (HEAA). This UV-curable surface flame-retardant strategy has broad application prospects in the field of fire protection . It has also been used in the Beckmann rearrangement of ketoximes to afford the corresponding amides in moderate to high yields , indicating its potential in organic synthesis.

特性

IUPAC Name |

dichlorophosphoryloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2O2P/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXFOLHZMICYNRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2O2P | |

| Record name | MONOPHENYL DICHLOROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17420 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044987 | |

| Record name | Phenyl phosphorodichloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Monophenyl dichlorophosphate appears as a liquid. May severely irritate skin, eyes and mucous membranes., Liquid; [Merck Index] Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | MONOPHENYL DICHLOROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17420 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenyl dichlorophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21463 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

770-12-7 | |

| Record name | MONOPHENYL DICHLOROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17420 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphorodichloridic acid, phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=770-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl dichlorophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHENYL DICHLOROPHOSPHATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44412 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorodichloridic acid, phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyl phosphorodichloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl phosphorodichloridate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL DICHLOROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE85WW9S5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is phenyl dichlorophosphate (this compound) and what is its primary use in chemistry?

A1: this compound (PhOP(O)Cl2) is an organophosphorus compound widely employed as an activating agent in organic synthesis. Its reactivity stems from the highly electrophilic nature of the phosphorus atom, making it susceptible to nucleophilic attack. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound activate carboxylic acids for esterification?

A2: this compound reacts with carboxylic acids in the presence of a tertiary amine base to form a mixed anhydride intermediate. This intermediate is highly reactive towards nucleophiles like alcohols, facilitating ester formation. []

Q3: Can this compound be used to synthesize other important functional groups besides esters?

A3: Yes, this compound exhibits versatility in synthesizing various functional groups. It allows the preparation of acyl azides from carboxylic acids and sodium azide. [] It also facilitates the direct transformation of carboxylic acids to thiol esters by reacting with thiols. []

Q4: What is the role of this compound in the Beckmann rearrangement?

A4: this compound acts as an efficient reagent for the Beckmann rearrangement of ketoximes at ambient temperatures. This mild reaction condition allows the synthesis of amides in moderate to high yields. []

Q5: How does this compound facilitate the conversion of ethers to alkyl iodides?

A5: this compound, in conjunction with sodium iodide, cleaves the ether linkage in a reaction conducted in refluxing xylenes or acetonitrile. This reaction provides a direct route to alkyl iodides from readily available ethers. [, ]

Q6: this compound is used in the synthesis of flame retardant materials. Can you elaborate on this application?

A6: this compound serves as a building block for incorporating phosphorus into polymers, thereby enhancing their flame retardancy. For instance, it reacts with polyols or polyphenols to introduce phosphate groups into the polymer backbone. These phosphorus-containing polymers exhibit improved flame retardant properties. [, , , ]

Q7: Are there specific examples of this compound being used in the synthesis of pharmaceuticals?

A7: Yes, this compound plays a crucial role in synthesizing important pharmaceutical intermediates. It is used in the preparation of isophosphoramide mustard, a metabolite of the anticancer drug ifosfamide. [] Additionally, it is employed in synthesizing a sofosbuvir intermediate, a crucial drug for treating Hepatitis C. []

Q8: Can you describe the structural characteristics of this compound?

A8: this compound (C6H5OP(O)Cl2) consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two chlorine atoms and a phenoxy group (C6H5O-). The molecule has a tetrahedral geometry around the phosphorus atom.

Q9: Beyond its use in synthesis, has this compound been explored for any other applications?

A9: Yes, research indicates that this compound can be used to modify inorganic materials like β-iron(III) oxide hydroxide. This modification enhances the thermal stability and flame retardant properties of ethylene-vinyl acetate/magnesium hydroxide composites. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B58086.png)